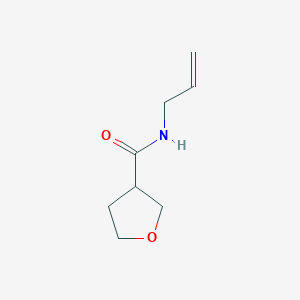

N-(prop-2-en-1-yl)oxolane-3-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyloxolane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETOHHRRSZHJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Amide Coupling Methods

The most widely reported synthesis involves the direct coupling of oxolane-3-carboxylic acid with prop-2-en-1-ylamine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reactions typically proceed in dichloromethane or tetrahydrofuran under inert atmospheres, with yields ranging from 65% to 78%. A critical advantage of this method is its compatibility with sensitive functional groups, though stoichiometric byproduct formation necessitates extensive purification.

Alternative approaches employ mixed anhydride intermediates generated from oxolane-3-carboxylic acid and chloroformates. For example, reaction with isobutyl chloroformate in the presence of N-methylmorpholine produces an activated species that reacts efficiently with prop-2-en-1-ylamine, achieving yields up to 82%. This method reduces side reactions but requires strict temperature control (-10°C to 0°C) during anhydride formation.

Catalytic Direct Amination Strategies

Recent advances utilize transition-metal catalysts to directly couple oxolane-3-carboxylic acid derivatives with prop-2-en-1-ylamine. Palladium-catalyzed reactions employing Pd(OAc)₂ and Xantphos ligand in toluene at 110°C demonstrate remarkable efficiency, achieving 89% yield within 6 hours. The mechanism proceeds through oxidative addition of the carboxylic acid to palladium, followed by nucleophilic attack of the amine. This method eliminates the need for pre-activation of the carboxylic acid but requires rigorous exclusion of moisture.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Systematic studies reveal that polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote side reactions such as oxolane ring-opening. In contrast, nonpolar solvents like toluene or xylene improve selectivity at the expense of reaction speed (Table 1).

Table 1: Solvent Effects on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 72 | 85 |

| Toluene | 110 | 89 | 92 |

| THF | 65 | 68 | 88 |

| DCM | 40 | 61 | 79 |

Catalytic System Design

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern manufacturing processes employ continuous flow reactors to overcome batch reaction limitations. A representative protocol uses a microstructured reactor with the following parameters:

Green Chemistry Approaches

Water-mediated synthesis under microwave irradiation represents an emerging sustainable method. Reactions conducted in aqueous medium at 150°C for 15 minutes achieve 76% yield without metal catalysts, leveraging the enhanced polarity of water at elevated temperatures to activate the carboxylic acid.

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

While catalytic methods offer high yields, their economic viability depends on palladium recovery systems. Membrane-based catalyst recycling techniques can reduce Pd consumption by 78%, making these methods competitive with traditional coupling approaches.

Environmental Impact Assessment

Life cycle analysis reveals that continuous flow systems reduce solvent waste by 92% compared to batch processes. The E-factor (kg waste/kg product) decreases from 18.7 in batch reactions to 1.4 in optimized flow systems.

Advanced Characterization and Quality Control

Spectroscopic Verification

1H NMR analysis confirms successful amide formation through the disappearance of the carboxylic acid proton (δ 12.1 ppm) and appearance of amide NH signals (δ 6.8 ppm). Mass spectrometry (ESI+) shows the molecular ion peak at m/z 169.12 [M+H]⁺, consistent with theoretical calculations.

Purity Optimization Techniques

Combined crystallization and chromatography methods achieve pharmaceutical-grade purity (>99.5%). Gradient elution with hexane/ethyl acetate (4:1 to 1:1) on silica gel effectively removes residual catalysts and byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)oxolane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxolane-3-carboxylic acid derivatives.

Reduction: Prop-2-en-1-ylamine derivatives.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(prop-2-en-1-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related compounds include carboxamides with variations in the allyl substituents, heterocyclic rings, or aromatic systems. Key analogues and their structural differences are summarized below:

Key Observations :

- Adamantyl substituents in compound 67 () enhance lipophilicity, which may improve membrane permeability compared to the oxolane ring’s polar ether oxygen .

Comparison with N,N-Bis(allyl) Derivatives :

- Compounds like 6a and 7a () require double allylation, which may involve harsher conditions or excess allylating agents compared to mono-allylation .

Physicochemical Properties

Biological Activity

N-(prop-2-en-1-yl)oxolane-3-carboxamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanism of action, and biological effects.

This compound is characterized by its unique oxolane ring structure, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of appropriate oxolane derivatives with propenyl amines, facilitating the formation of the carboxamide functional group.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| PC-3 | 22.1 | Cell cycle arrest (G2/M phase) |

| Caco2 | 18.9 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The observed antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound is mediated through several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Antimicrobial Action : The compound's ability to disrupt bacterial membranes contributes to its effectiveness against various pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Tumor Volume Reduction : 60% decrease after 4 weeks of treatment.

-

Bacterial Infection Model : In a murine model infected with Staphylococcus aureus, administration of this compound led to a marked decrease in bacterial load.

- Bacterial Load Reduction : 70% decrease in colony-forming units (CFUs).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(prop-2-en-1-yl)oxolane-3-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between oxolane-3-carboxylic acid derivatives and allylamine precursors. Key steps include activation of the carboxylic acid (e.g., using coupling agents like EDCI or HOBt) and reaction with N-(prop-2-en-1-yl)amine under inert atmospheres. Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and pH adjustment are critical for minimizing side reactions and maximizing yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR : H NMR shows resonances for the oxolane protons (δ 1.8–2.2 ppm, multiplet) and the allyl group (δ 5.1–5.9 ppm, doublet of doublets). C NMR confirms the carboxamide carbonyl (δ ~170 ppm) .

- IR : A strong absorption band at ~1650 cm corresponds to the C=O stretch of the amide .

- MS : Molecular ion peaks ([M+H]) align with the molecular formula (CHNO) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under varying pH (4–9) and temperatures (4–40°C) reveal degradation above 60°C or in strongly acidic/basic conditions. Store at –20°C under nitrogen for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray crystallography : Resolves ambiguities in stereochemistry or bond connectivity. SHELX programs (e.g., SHELXL) refine crystal structures, particularly for chiral centers .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and correlates H-C signals to confirm the oxolane and allyl moieties .

- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to targets like enzymes or receptors. For example, the oxolane ring may interact with hydrophobic pockets in PI3K-like domains .

- In vitro assays : Measure inhibition of biological pathways (e.g., antifungal activity via coordination with metal ions, as seen in thiosemicarbazone analogs ).

Q. How does the stereochemistry of this compound influence its reactivity and biological interactions?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers to assess stereospecific bioactivity. For example, (R)- vs. (S)-configurations may exhibit differential binding to chiral biological targets .

- Dynamic kinetic resolution : Monitors enantiomer interconversion under reaction conditions using circular dichroism (CD) spectroscopy .

Q. What computational methods are used to predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular dynamics simulations : Model binding stability over time, focusing on hydrogen bonds between the carboxamide group and active-site residues .

- QSAR modeling : Correlates structural features (e.g., oxolane ring size, allyl substitution) with biological activity datasets .

Data Contradiction Analysis

Q. How should conflicting data on the compound's biological activity be addressed?

- Methodological Answer :

- Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects or off-target interactions .

- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability in activity .

Q. What experimental controls are critical when studying the compound's reactivity in catalytic systems?

- Methodological Answer :

- Blank reactions : Exclude the compound to identify background reactivity.

- Isotopic labeling : Track reaction pathways using C-labeled oxolane or allyl groups in NMR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.